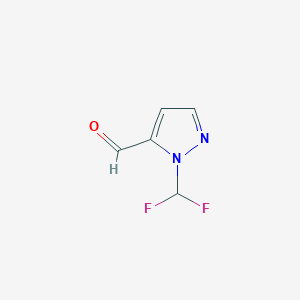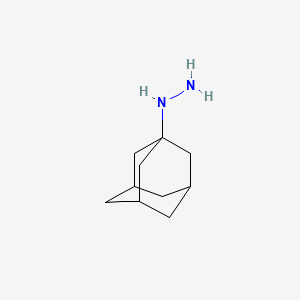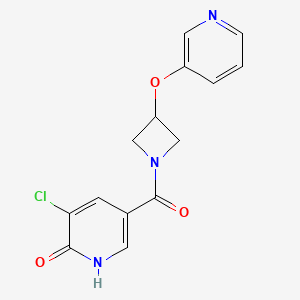
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
A novel series of compounds with urea or bis-urea functionalities, bridged by hydroxyl or halogen substituted benzene moieties, has been designed, synthesized, and evaluated for their biological activities. These compounds demonstrate significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells, with specific derivatives exhibiting high activity and selectivity. These findings suggest potential applications in the development of new therapeutic agents targeting cancer. Moreover, certain derivatives have shown high antioxidant activity and antimicrobial properties, indicating their utility in diverse scientific research areas related to health and disease management (Perković et al., 2016).
Chemical Structure Analysis
The study of β-ureido acids and dihydrouracils has provided insights into the chemical structure and properties of compounds containing urea functionalities. This research enhances our understanding of the conformational behavior and electronic effects influencing the chemical reactivity and interactions of urea derivatives, contributing to the development of novel compounds with improved pharmacological profiles (Katritzky et al., 1969).
Antimicrobial Activity
The synthesis of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives has shown promising results as antimicrobial agents. These findings indicate the potential for developing new antimicrobial compounds to combat resistant bacterial and fungal strains, addressing a critical need in infectious disease research and treatment strategies (El-zohry & Abd-Alla, 2007).
Methodological Advancements in Synthesis
Research on the effective Biginelli-type synthesis of 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones has introduced novel methodologies for the synthesis of urea derivatives. These advancements provide valuable tools for the synthesis of complex organic molecules, facilitating further research in medicinal chemistry and drug development (Kolosov et al., 2015).
Enzyme Inhibition and Medicinal Chemistry
The study of tetrahydropyrimidine-5-carboxylates has explored their effects on enzyme inhibition, particularly targeting acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. These findings contribute to the search for effective treatments for conditions such as Alzheimer's disease, showcasing the therapeutic potential of urea derivatives in medicinal chemistry (Sujayev et al., 2016).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-27-12-19(25)24-9-3-4-13-5-7-15(11-17(13)24)22-20(26)23-16-10-14(21)6-8-18(16)28-2/h5-8,10-11H,3-4,9,12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYATNFFYNUNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

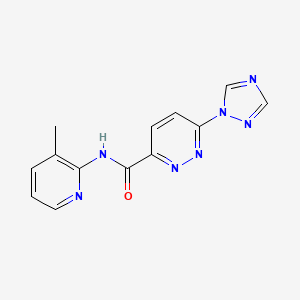
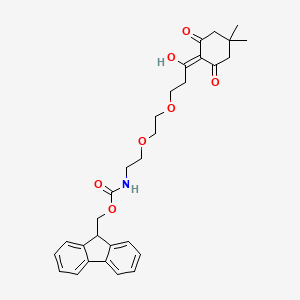
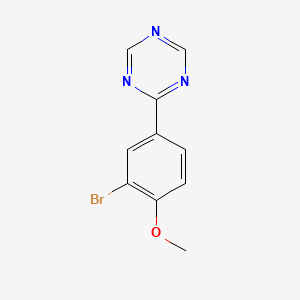
![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)
![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)
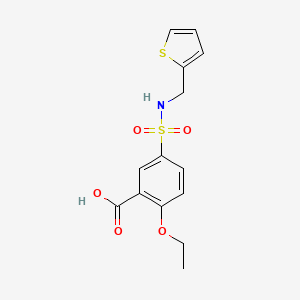
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)
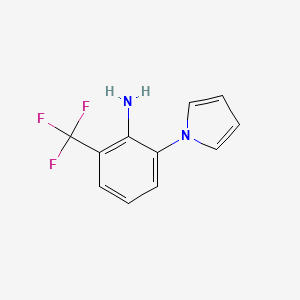

![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)
